Cas no 30811-80-4 (Poly(C) (>90%))

Poly(C) (>90%) 化学的及び物理的性質

名前と識別子

-

- 5'-Cytidylic acid,homopolymer

- POLYCYTIDYLIC ACID

- Polyribocytidylic acid

- Poly(5'-cytidylic acid)

- Poly(C)

- Poly(CMP)

- Poly(cytidylic acid)

- NCI60_042226

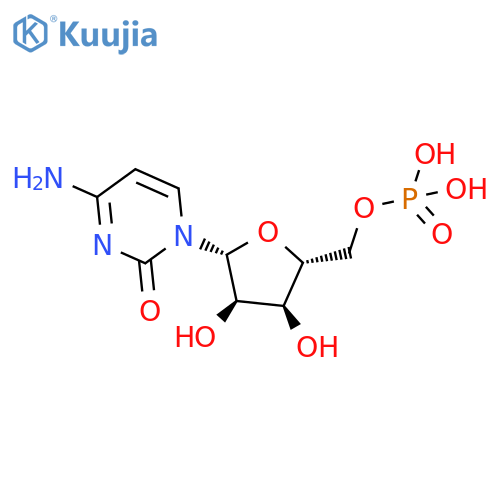

- [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- NSC120953

- FT-0655251

- BCP33637

- CHEMBL296272

- [5-(4-amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- 686299-78-5

- 30811-80-4

- NSC-120953

- Cytidine-5'-monophosphate;Cytidine monophosphate

- SCHEMBL6115643

- (5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldihydrogenphosphate

- Cytosine, 5'-(dihydrogen phosphate)

- NSC-99445

- Cytosine arabinoside monophosphate

- FT-0624322

- (5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

- FT-0665428

- 1-.beta.-D-Arabinofuranosylcytosine 5'-phosphate

- 2(1H)-Pyrimidinone, 4-amino-1-(5-O-phosphono-.beta.-D-arabinofuranosyl)-

- AKOS024275782

- CHEBI:181445

- NS00001423

- DTXSID70861605

- MLS002701948

- SMR001565530

- 4-amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one

- NSC99445

- Poly(C) (>90%)

- Polycytidysic Acid(Poly C)

- 4-imino-1-(5-O-phosphonopentofuranosyl)-3,4-dihydropyrimidin-2(1H)-one

- STL452942

- STL454992

- 5'-Cytidylate monophosphate

- STL454151

- {[(2R,3S,4S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

- 4-imino-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol

-

- インチ: InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/p-2

- InChIKey: IERHLVCPSMICTF-UHFFFAOYSA-L

- ほほえんだ: C1=CN(C2C(C(C(COP(=O)(O)[O-])O2)O)O)C(=NC1=N)[O-]

計算された属性

- せいみつぶんしりょう: 323.05200

- どういたいしつりょう: 323.05185141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.4

- トポロジー分子極性表面積: 175Ų

じっけんとくせい

- ゆうかいてん: 69 ºC

- PSA: 187.17000

- LogP: -1.86480

Poly(C) (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P688225-1mg |

Poly(C) (>90%) |

30811-80-4 | 1mg |

$ 155.00 | 2023-09-06 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S64345-1g |

polycytidylic acid |

30811-80-4 | ≥85% | 1g |

¥529.00 | 2021-09-02 | |

| Aaron | AR003236-5g |

5'-Cytidylic acid, homopolymer |

30811-80-4 | 85% | 5g |

$342.00 | 2025-02-11 | |

| A2B Chem LLC | AB41574-5g |

5'-Cytidylic acid, homopolymer |

30811-80-4 | Assay≥85.0% | 5g |

$308.00 | 2024-04-20 | |

| Ambeed | A483808-5g |

Polyribocytidylic acid |

30811-80-4 | 99+% | 5g |

$326.0 | 2025-02-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P909398-5g |

poly(cytidylic acid) |

30811-80-4 | Assay≥85.0% | 5g |

¥2,600.00 | 2022-09-28 | |

| TRC | P688225-10mg |

Poly(C) (>90%) |

30811-80-4 | 10mg |

$ 1240.00 | 2023-09-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P909398-1g |

poly(cytidylic acid) |

30811-80-4 | Assay≥85.0% | 1g |

¥800.00 | 2022-09-28 | |

| 1PlusChem | 1P0031UU-1g |

5'-Cytidylic acid, homopolymer |

30811-80-4 | 1g |

$95.00 | 2024-05-06 | ||

| 1PlusChem | 1P0031UU-5g |

5'-Cytidylic acid, homopolymer |

30811-80-4 | Assay≥85.0% | 5g |

$275.00 | 2024-05-06 |

Poly(C) (>90%) サプライヤー

Poly(C) (>90%) 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

Poly(C) (>90%)に関する追加情報

30811-80-4及びPoly(C) (>90%)に関する最新研究動向

近年、核酸医薬品やワクチン開発において、核酸ポリマーの一種であるポリシチジル酸(Poly(C))が注目を集めています。特に、カタログ番号30811-80-4として知られる高純度Poly(C)(純度90%以上)は、免疫調節作用や抗ウイルス活性に関する研究において重要な役割を果たしています。本稿では、この化合物に関する最新の研究成果を概説し、その応用可能性について考察します。

2023年に発表されたNature Biotechnology誌の研究では、30811-80-4として識別されるPoly(C) (>90%)を用いて、RNAベースのワクチンアジュバントとしての効果が検証されました。この研究では、Poly(C)がToll様受容体3(TLR3)を強力に活性化し、インターフェロン応答を誘導することが明らかになりました。さらに、マウスモデルにおいて、インフルエンザワクチンとの併用で中和抗体価が3倍以上上昇することが確認されています。

別の注目すべき研究として、2024年初頭にJournal of Medicinal Chemistryに掲載された論文では、Poly(C) (>90%)の化学修飾による安定性向上が報告されています。研究チームは30811-80-4を出発物質として用い、2'-O-メチル化修飾を施すことで、血清中での半減期を従来の2時間から48時間以上に延ばすことに成功しました。この修飾体は、核酸医薬のデリバリーシステムにおける保護キャリアとしての応用が期待されています。

創薬研究においては、Poly(C) (>90%)の分子量分布が生物活性に与える影響に関する詳細な解析が進められています。2023年末のAnalytical Chemistry誌の報告によれば、30811-80-4ロット間の分子量バリエー��ョンをキャピラリー電気泳動法で精密にモニタリングし、最適な活性発現には20-30塩基長のフラクションが重要であることが判明しました。この知見は、品質管理プロトコルの標準化に貢献すると考えられます。

今後の展望として、30811-80-4を基盤としたPoly(C)誘導体の開発が活発化しています。特に、がん免疫療法分野では、チェックポイント阻害剤との併用療法における相乗効果に注目が集まっており、現在複数の前臨床試験が進行中です。また、新型コロナウイルス変異株に対する広域防御を目的とした、Poly(C)を組み込んだmRNAワクチンプラットフォームの開発も報告されています。

まとめると、高純度Poly(C)(30811-80-4)は、その特異的な免疫調節機能から、ワクチンアジュバントや核酸医薬キャリアとしての応用が大きく期待されています。近年の研究進展により、化学修飾技術や品質評価手法が飛躍的に向上したことで、より効果的で安全な医薬品開発への道が開かれつつあります。今後の臨床応用に向けた研究動向から目が離せません。

30811-80-4 (Poly(C) (>90%)) 関連製品

- 63-37-6(Cytidine 5'-monophosphate)

- 1032-65-1([(2R,3S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate)

- 63-38-7(Cytidine 5'-(trihydrogen diphosphate))

- 104086-76-2(Zalcitabine Monophophate Sodium)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)